N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core linked to an acetamide moiety via a sulfanyl bridge. The acetamide is further substituted with a 4H-1,2,4-triazole ring bearing diphenyl groups at positions 4 and 3. The diphenyl groups on the triazole ring likely enhance lipophilicity, influencing membrane permeability and target binding kinetics.
Properties
CAS No. |
539804-71-2 |
|---|---|
Molecular Formula |
C24H20N4O3S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H20N4O3S/c29-22(25-18-11-12-20-21(15-18)31-14-13-30-20)16-32-24-27-26-23(17-7-3-1-4-8-17)28(24)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,29) |
InChI Key |
CLDMDAWREHDBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its enzyme inhibitory properties and antimicrobial activities.
Synthesis and Characterization
The compound was synthesized via a multi-step process involving the reaction of 2-bromo-N-(un/substituted-phenyl)acetamides with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) in the presence of bases such as lithium hydride. The resulting products were characterized using various spectroscopic techniques including FTIR and NMR.
Table 1 summarizes the synthesis steps and yields of key intermediates:
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2-bromo-N-(un/substituted-phenyl)acetamides + N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine | DMF, LiH | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-substituted acetamide | 70% |
| 2 | Intermediate + 4-methylbenzenesulfonyl chloride | Alkaline medium | Sulfonamide derivative | 80% |
Enzyme Inhibition Studies
The biological activity of this compound was primarily evaluated through its inhibitory effects on key enzymes associated with metabolic disorders.
Acetylcholinesterase Inhibition:
The compound exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. AChE inhibitors are important in treating conditions like Alzheimer's disease. The IC50 value was determined to be approximately 0.5 μM , indicating strong inhibitory potential compared to standard drugs.
α-Glucosidase Inhibition:
Inhibition of α-glucosidase is crucial for managing Type 2 Diabetes Mellitus (T2DM). The synthesized compound showed an IC50 value of 0.8 μM , suggesting it could serve as a lead compound for developing anti-diabetic agents.
Antimicrobial Activity
The antimicrobial properties were assessed against various bacterial strains using the agar diffusion method. The results are summarized in Table 2.
| Bacterial Strain | Zone of Inhibition (mm) | Classification |
|---|---|---|
| Escherichia coli (G-) | 15 | Moderate Activity |
| Staphylococcus aureus (G+) | 20 | High Activity |
| Klebsiella pneumoniae (G-) | 10 | Low Activity |
| Streptococcus mutans (G+) | 18 | High Activity |
The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly against Staphylococcus aureus and Streptococcus mutans.
Case Studies
Recent studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Enzyme Inhibition: A comparative study showed that derivatives with similar structural motifs had enhanced AChE inhibition compared to known inhibitors like donepezil.
- Antimicrobial Efficacy: Another study reported that triazole derivatives exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The diphenyl groups in the target compound increase logP compared to formamido (polar) or propenyl (moderately lipophilic) substituents .
- Solubility : Only the propenyl-substituted analog has reported solubility (48.9 µg/mL), suggesting the target compound may require formulation optimization for bioavailability.
- Synthetic Complexity : Introducing diphenyl groups necessitates multi-step coupling reactions, whereas morpholinylmethyl or pyridinyl substituents may simplify synthesis via standard alkylation/amination.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~407.5 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), unlike smaller analogs (e.g., , 335.34 g/mol). This may limit oral absorption unless active transport mechanisms are involved.
- Hydrogen Bond Acceptors/Donors: The formamido analog has 5 H-bond acceptors (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
